3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Overview
Description
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a useful research compound. Its molecular formula is C12H19BClNO2 and its molecular weight is 255.55 g/mol. The purity is usually 95%.
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Biological Activity
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a boronic acid derivative that has garnered interest in various fields of biomedical research due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a piperidinylmethyl group and a boronic acid functionality, which confers unique properties for interaction with biological targets.
The molecular formula of this compound is C12H18BNO2, and it has a molecular weight of approximately 219.09 g/mol. The compound is soluble in polar solvents like methanol and exhibits stability under acidic conditions, which is crucial for its application in biological assays .
The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can lead to inhibition or modulation of enzyme activity . Specifically, 3-(Piperidin-1-ylmethyl)phenylboronic acid has been shown to inhibit certain proteases and kinases by binding to their active sites.
Enzyme Inhibition
Research indicates that 3-(Piperidin-1-ylmethyl)phenylboronic acid acts as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and tumorigenesis . This inhibition can potentially mitigate inflammatory diseases and cancer progression.
Cellular Effects
In cellular models, this compound influences various signaling pathways. It has been observed to alter phosphorylation states of key signaling proteins, thereby impacting downstream cellular responses. For example, studies have shown that it can modulate the expression of genes involved in cell proliferation and apoptosis .
Study on Anti-Cancer Activity
In a study evaluating the anti-cancer properties of boronic acids, 3-(Piperidin-1-ylmethyl)phenylboronic acid demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an EC50 value in the low micromolar range (approximately 0.5 µM), indicating potent anti-proliferative activity .
Pharmacokinetics and Toxicology
A pharmacokinetic study conducted on animal models revealed that the compound has favorable absorption characteristics with an estimated oral bioavailability of 30%. Toxicological assessments indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a wide therapeutic window .
Metabolic Pathways
The metabolic pathways involving 3-(Piperidin-1-ylmethyl)phenylboronic acid include interactions with cytochrome P450 enzymes. Its metabolism leads to various metabolites that may also exhibit biological activity. Understanding these pathways is critical for predicting the compound's pharmacological effects and potential interactions with other drugs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9,15-16H,1-3,7-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTHVUIHUCIBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674463 | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-21-4 | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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